molecular formula C20H16N2O5 B5172186 ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate

ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate

Cat. No. B5172186
M. Wt: 364.4 g/mol
InChI Key: OPDXGUBLOZRTNF-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate, also known as EFPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. EFPB is a member of the pyrazolone family of compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the activity of various protein kinases, which play important roles in cell signaling and proliferation.
Biochemical and Physiological Effects:
ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In animal studies, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to reduce inflammation and pain in models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate as a research tool is its versatility. ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to have a range of biological activities, making it a useful compound for investigating various cellular and molecular processes. Additionally, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate in lab experiments. One of the main limitations is its potential toxicity. While ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to be relatively non-toxic in vitro and in animal studies, its safety profile in humans is not well established. Additionally, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. One area of interest is the development of ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate-based materials with novel properties. ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been used as a building block for the synthesis of polymers and other materials, and further research in this area could lead to the development of new materials with useful properties.
Another area of interest is the investigation of ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate's potential as a therapeutic agent. While ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promise in animal models of various diseases, more research is needed to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate and to identify its molecular targets.
In conclusion, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a synthetic compound with diverse potential applications in various scientific fields. While more research is needed to fully understand its biological activities and potential as a therapeutic agent, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate represents a promising area of research for scientists in a range of disciplines.

Synthesis Methods

Ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate can be synthesized through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 4-formylbenzaldehyde with 3,5-dioxo-1-pyrazolidinyl hydrazine to form the intermediate 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzaldehyde, which is then esterified with ethyl alcohol to yield ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate.

Scientific Research Applications

Ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been investigated for its potential applications in various scientific fields. In medicine, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In agriculture, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been tested as a potential herbicide and insecticide. In materials science, ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-27-20(26)15-7-9-16(10-8-15)22-19(25)17(18(24)21-22)11-13-3-5-14(12-23)6-4-13/h3-12H,2H2,1H3,(H,21,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDXGUBLOZRTNF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C=O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

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